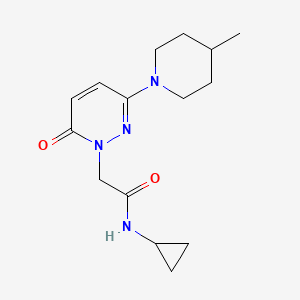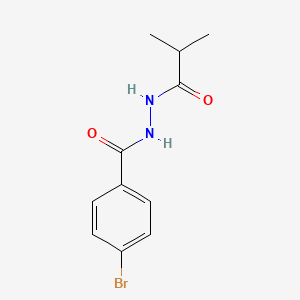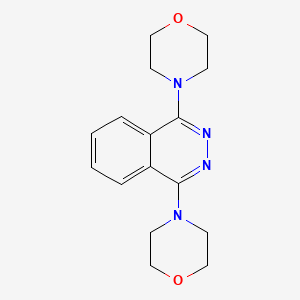![molecular formula C14H12N4O2S B12162656 2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12162656.png)
2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-(3-Methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-carboxamid ist eine komplexe heterocyclische Verbindung, die aufgrund ihrer einzigartigen strukturellen Merkmale und potenziellen Anwendungen in verschiedenen Wissenschaftsbereichen großes Interesse findet. Diese Verbindung enthält einen Thiazolo[3,2-a]pyrimidin-Kern, der für seine vielfältigen biologischen Aktivitäten bekannt ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methyl-N-(3-Methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-carboxamid beinhaltet typischerweise mehrstufige Reaktionen ausgehend von leicht verfügbaren Vorprodukten. Ein übliches Verfahren beinhaltet die Cyclisierung geeigneter Thiazol- und Pyrimidinderivate unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Tetrahydrofuran und Katalysatoren, um den Cyclisierungsprozess zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, die eine hohe Ausbeute und Reinheit gewährleisten. Der Einsatz von automatisierten Reaktoren und Durchflusssystemen kann die Effizienz des Syntheseprozesses verbessern. Zusätzlich werden Reinigungsschritte wie Umkristallisation und Chromatographie eingesetzt, um das Endprodukt mit den gewünschten Spezifikationen zu erhalten .
Chemische Reaktionsanalyse
Reaktionstypen
2-Methyl-N-(3-Methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Verschiedene Nukleophile unter basischen oder sauren Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu entsprechenden Sulfoxiden oder Sulfonen führen, während die Reduktion zur Bildung von Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Krankheiten wie Krebs und Fibrose untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-N-(3-Methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann durch Hemmung von Enzymen oder Modulation der Rezeptoraktivität wirken und so verschiedene biochemische Stoffwechselwege beeinflussen. Die genauen molekularen Zielstrukturen und Stoffwechselwege können je nach spezifischer Anwendung und Kontext variieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and fibrosis.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amin: Teilt eine ähnliche Pyridin- und Pyrimidinstruktur.
Chinolinyl-Pyrazole: Enthält einen Chinolin-Kern mit Pyrazol-Substituenten.
2-[(4-Methoxy-3-methyl-2-pyridinyl)methylthio]-1H-benzimidazol: Zeigt einen Benzimidazol-Kern mit einem Pyridin-Substituenten.
Einzigartigkeit
2-Methyl-N-(3-Methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-carboxamid ist aufgrund seines Thiazolo[3,2-a]pyrimidin-Kerns einzigartig, der ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C14H12N4O2S |
|---|---|
Molekulargewicht |
300.34 g/mol |
IUPAC-Name |
2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H12N4O2S/c1-8-4-3-5-15-11(8)17-12(19)10-6-16-14-18(13(10)20)7-9(2)21-14/h3-7H,1-2H3,(H,15,17,19) |
InChI-Schlüssel |
OVJWIURRWMIGNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl {1-[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12162579.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide](/img/structure/B12162585.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B12162589.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12162609.png)
![tert-butyl (1-{[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}piperidin-4-yl)carbamate](/img/structure/B12162623.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12162626.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12162627.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12162628.png)
![1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide](/img/structure/B12162631.png)


![Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo-](/img/structure/B12162638.png)


